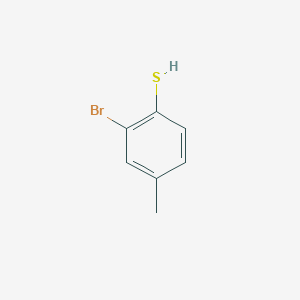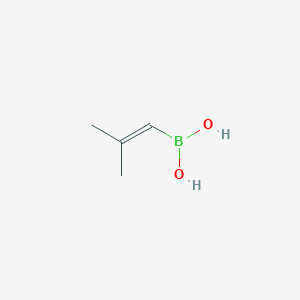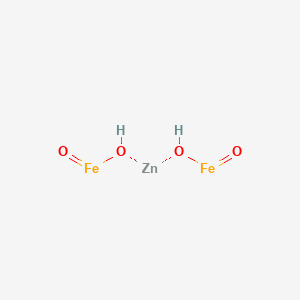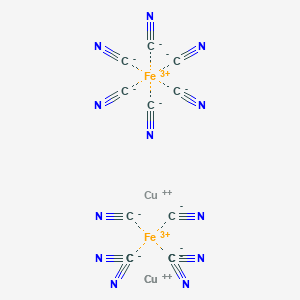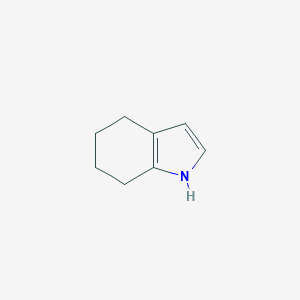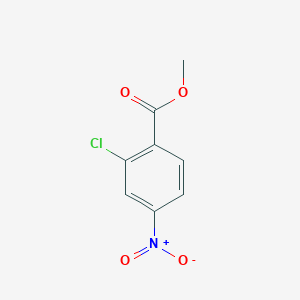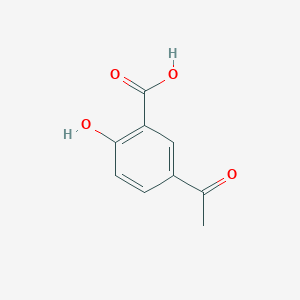
1-(2-Fluorophenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-phenylurea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential use in scientific research. FPU-1 is a urea derivative that has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylurea involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. By inhibiting this enzyme, 1-(2-Fluorophenyl)-3-phenylurea can disrupt the acid-base balance in cells and tissues, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
1-(2-Fluorophenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, 1-(2-Fluorophenyl)-3-phenylurea has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-(2-Fluorophenyl)-3-phenylurea has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-Fluorophenyl)-3-phenylurea is its potent inhibitory effects on carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of this enzyme. However, one of the limitations of 1-(2-Fluorophenyl)-3-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-phenylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more readily available for research purposes. Another potential direction is the development of new derivatives of 1-(2-Fluorophenyl)-3-phenylurea with improved solubility and other properties that could make them more useful in a wider range of experimental settings. Additionally, there is ongoing research into the potential therapeutic applications of 1-(2-Fluorophenyl)-3-phenylurea in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-3-phenylurea involves the reaction of 2-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through various methods, such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-phenylurea has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Fluorophenyl)-3-phenylurea is in the field of biochemistry, where it has been found to be a potent inhibitor of the enzyme carbonic anhydrase. 1-(2-Fluorophenyl)-3-phenylurea has also been found to have potential applications in the field of pharmacology, where it has been shown to have antitumor and anti-inflammatory properties.
Propriétés
Numéro CAS |
13114-89-1 |
|---|---|
Nom du produit |
1-(2-Fluorophenyl)-3-phenylurea |
Formule moléculaire |
C13H11FN2O |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
Clé InChI |
RHYFYHWIDOXPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Autres numéros CAS |
13114-89-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



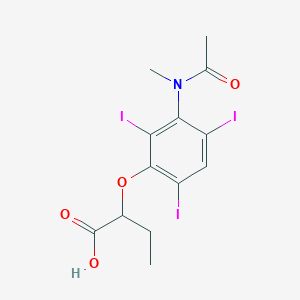

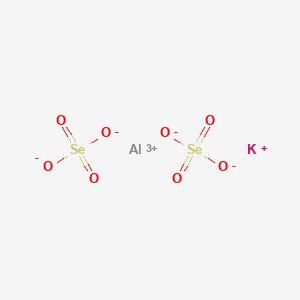
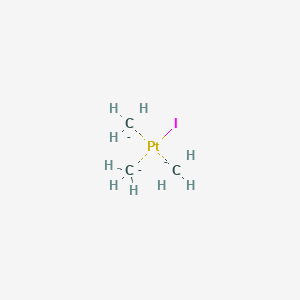
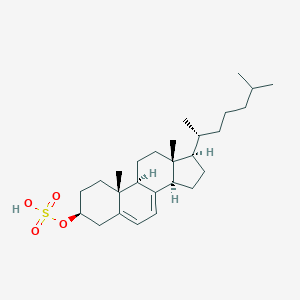
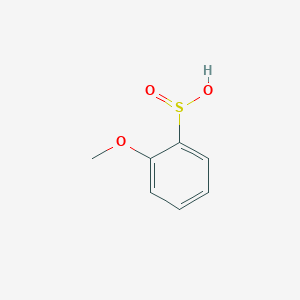
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
